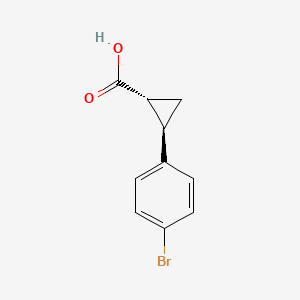







|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([O:13]C(C)(C)C)=[O:12])=[CH:4][CH:3]=1.[OH-].[Li+]>CO.O1CCCC1.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([OH:13])=[O:12])=[CH:6][CH:7]=1 |f:1.2,3.4|
|


|
Name
|
tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C1C(C1)C(=O)OC(C)(C)C
|
|
Name
|
methanol tetrahydrofuran
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO.O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stirred the resulting suspension at 20° C. for NLT 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Increased the
|
|
Type
|
TEMPERATURE
|
|
Details
|
heat to 65° C.
|
|
Type
|
CUSTOM
|
|
Details
|
monitored by HPLC for reaction completion (<1% pA of 2, ˜3 h)
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled to room temperature
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cooled the suspension to <20° C.
|
|
Type
|
ADDITION
|
|
Details
|
(exothermic addition) the product mixture to pH<2 with 2N HCl (˜30 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the product
|
|
Type
|
FILTRATION
|
|
Details
|
Filtered the suspension
|
|
Type
|
WASH
|
|
Details
|
washed the wetcake with water (˜20 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
Dried the wetcake at 45° C. under vacuum
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1C(C1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.96 g | |
| YIELD: CALCULATEDPERCENTYIELD | 102.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([O:13]C(C)(C)C)=[O:12])=[CH:4][CH:3]=1.[OH-].[Li+]>CO.O1CCCC1.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([OH:13])=[O:12])=[CH:6][CH:7]=1 |f:1.2,3.4|
|


|
Name
|
tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C1C(C1)C(=O)OC(C)(C)C
|
|
Name
|
methanol tetrahydrofuran
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO.O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stirred the resulting suspension at 20° C. for NLT 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Increased the
|
|
Type
|
TEMPERATURE
|
|
Details
|
heat to 65° C.
|
|
Type
|
CUSTOM
|
|
Details
|
monitored by HPLC for reaction completion (<1% pA of 2, ˜3 h)
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled to room temperature
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cooled the suspension to <20° C.
|
|
Type
|
ADDITION
|
|
Details
|
(exothermic addition) the product mixture to pH<2 with 2N HCl (˜30 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the product
|
|
Type
|
FILTRATION
|
|
Details
|
Filtered the suspension
|
|
Type
|
WASH
|
|
Details
|
washed the wetcake with water (˜20 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
Dried the wetcake at 45° C. under vacuum
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1C(C1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.96 g | |
| YIELD: CALCULATEDPERCENTYIELD | 102.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |